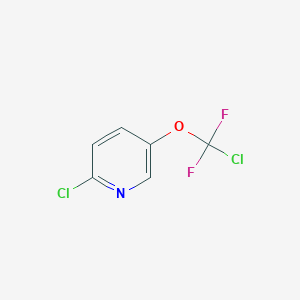
Pyridine, 2-chloro-5-(chlorodifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Pyridine, 2-chloro-5-(chlorodifluoromethoxy)-" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their varied applications in the field of chemistry, including pharmaceuticals, agrochemicals, and materials science. The specific compound is characterized by the presence of chloro and chlorodifluoromethoxy substituents on the pyridine ring, which can significantly alter its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyridine derivatives often involves halogenation, cross-coupling reactions, and functional group transformations. For instance, the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid involves lithium-halogen exchange reactions followed by reaction with triisopropylborate, as well as Suzuki cross-coupling reactions . Similarly, the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine from 2,6-Dichloropyridine includes steps such as substitution, nitration, ammoniation, oxidation, reduction, and cyclization . These methods could potentially be adapted for the synthesis of "Pyridine, 2-chloro-5-(chlorodifluoromethoxy)-" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the crystal and molecular structures of certain pyridine N,P-dioxides were determined using single-crystal X-ray diffraction analyses . Computational studies, including time-dependent density functional theory calculations, have also been used to understand the electronic structure and photophysical properties of pyridine compounds . These analytical methods would be essential in determining the precise molecular structure of "Pyridine, 2-chloro-5-(chlorodifluoromethoxy)-".
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, including halogenation, nucleophilic substitution, and cross-coupling reactions. The reactivity of the pyridine ring can be influenced by the nature and position of substituents. For example, reactions of caesium fluoroxysulphate with pyridine can produce a mixture of products, including fluoropyridine and chloro or alkoxy pyridine derivatives, depending on the solvent used . The presence of chloro and chlorodifluoromethoxy groups in "Pyridine, 2-chloro-5-(chlorodifluoromethoxy)-" would likely affect its reactivity in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, boiling point, and reactivity, are influenced by their molecular structure. Substituents on the pyridine ring can affect properties like fluorescence quantum yields and emission wavelengths . The introduction of electron-withdrawing or electron-donating groups can also impact the acidity and basicity of the pyridine nitrogen. The specific physical and chemical properties of "Pyridine, 2-chloro-5-(chlorodifluoromethoxy)-" would need to be determined experimentally, taking into account the influence of its substituents.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
One area of research has focused on the reactivity of pyridine compounds in chemical synthesis. For instance, the interaction of pyridine with caesium fluoroxysulphate has been studied, revealing the production of various products including 2-fluoropyridine and 2-pyridyl fluorosulphonate, among others. This study demonstrates the compound's potential in synthetic chemistry for producing diverse chemical structures under different solvent conditions (Stavber & Zupan, 1990).
Environmental Applications
Another significant application of pyridine derivatives is in environmental science, particularly in the photocatalytic degradation of hazardous substances. Research has investigated the kinetics and mechanisms of photolytic and TiO2-photocatalytic degradation of substituted pyridines, including 2-chloropyridine. These studies are crucial for developing effective methods to remove toxic pyridine derivatives from wastewaters, thus mitigating their impact on ecosystems and human health (Stapleton et al., 2010).
Advanced Material Research
The compound's utility extends to the development of advanced materials. For example, a study on a series of pyridine-modified analogues, including those with halogen substituents, has explored their affinity for nicotinic acetylcholine receptors. Such research has implications for the design of pharmacological probes and the development of new materials with potential medical applications (Koren et al., 1998).
Spectroscopic and Structural Analysis
Further investigations into pyridine derivatives have included spectroscopic and structural analyses, such as the study of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. These studies provide valuable insights into the molecular structure and behavior of these compounds, which can inform their applications in various chemical contexts (Tranfić et al., 2011).
Magnetic and Optical Properties
Additionally, research into nonanuclear lanthanide clusters incorporating pyridine derivatives has unveiled materials with unique magnetic and optical properties. Such findings are significant for the development of materials with specific functionalities, such as single-molecule magnetism and photoluminescence, which have potential applications in data storage and sensing technologies (Alexandropoulos et al., 2011).
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the creation of more diverse functional groups and the potential for new applications in various fields of research and industry.
Propriétés
IUPAC Name |
2-chloro-5-[chloro(difluoro)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUYCOMPLSDMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-chloro-5-(chlorodifluoromethoxy)- | |
CAS RN |
1286776-73-5 |
Source


|
| Record name | 2-chloro-5-(chlorodifluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)
![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)
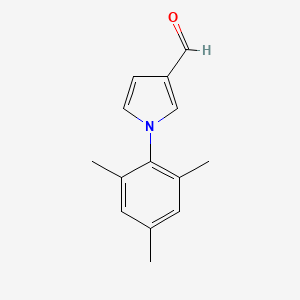
![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)
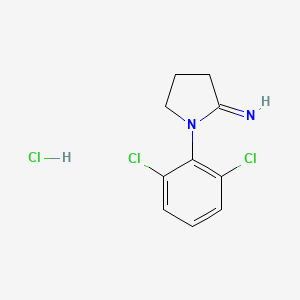
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)
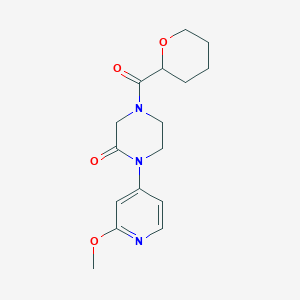
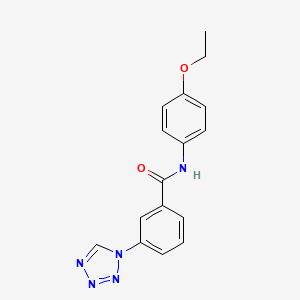
![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)

![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)